Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-
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Overview
Description
C.I. Basic Blue 24, also known as New Methylene Blue, is a synthetic dye belonging to the class of basic dyes. It is widely used in various applications due to its intense blue color and high tinctorial strength. The compound is known for its excellent solubility in water and ethanol, making it suitable for diverse industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Basic Blue 24 involves several steps, starting with the preparation of intermediates. One common method includes the reaction of 2-methyl-4-nitroso-N-methylaniline with sulfuric acid to form an intermediate, which is then treated with heavy chromate salt and N-ethyl-2-methylbenzenamine hydrochloride. This intermediate undergoes further reactions involving copper sulfate and zinc chloride to yield the final product .
Industrial Production Methods
Industrial production of C.I. Basic Blue 24 typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to remove impurities and achieve the desired quality of the dye .
Chemical Reactions Analysis
Types of Reactions
C.I. Basic Blue 24 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation states, which can alter its color properties.
Reduction: Reduction reactions can convert the dye into its leuco form, which is colorless.
Substitution: The dye can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidation states of the dye, while reduction can produce the leuco form .
Scientific Research Applications
C.I. Basic Blue 24 has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in redox titrations.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in treating methemoglobinemia and as an antiseptic.
Industry: Utilized in the textile industry for dyeing fabrics, in the paper industry for coloring paper, and in the production of inks
Mechanism of Action
The mechanism of action of C.I. Basic Blue 24 involves its interaction with various molecular targets. In biological systems, the dye can inhibit nitric oxide synthase and guanylate cyclase, leading to reduced levels of cyclic GMP and decreased vascular smooth muscle relaxation. This mechanism is particularly relevant in its use for treating methemoglobinemia .
Comparison with Similar Compounds
Similar Compounds
C.I. Basic Blue 9 (Methylene Blue): Similar in structure and applications, but with different solubility and stability properties.
C.I. Basic Blue 41: Another basic dye with similar applications but different chromophoric groups.
C.I. Basic Yellow 2: A basic dye with different color properties but similar chemical behavior
Uniqueness
C.I. Basic Blue 24 is unique due to its specific molecular structure, which provides distinct color properties and solubility characteristics. Its high tinctorial strength and versatility in various applications make it a valuable compound in both scientific research and industrial processes .
Properties
CAS No. |
10309-89-4 |
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Molecular Formula |
C18H22N3S+ |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium |
InChI |
InChI=1S/C18H21N3S/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17/h7-10,19H,5-6H2,1-4H3/p+1 |
InChI Key |
YQZSTPYHROZXTL-UHFFFAOYSA-O |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C |
Origin of Product |
United States |
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